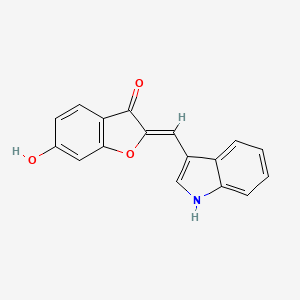
5-(3,5-Di-tert-butyl-4-hydroxybenzyl)thiazolidine-2,4-dione
Übersicht
Beschreibung
5-(3,5-Di-tert-butyl-4-hydroxybenzyl)thiazolidine-2,4-dione is a chemical compound with the molecular formula C18H25NO3S . It has a molecular weight of 335.47 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H25NO3S/c1-17(2,3)11-7-10(8-12(14(11)20)18(4,5)6)9-13-15(21)19-16(22)23-13/h7-8,20-21H,9H2,1-6H3,(H,19,22) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment, preferably in a freezer under -20°C .Wissenschaftliche Forschungsanwendungen
Antidiabetic and Hypolipidemic Activities
Thiazolidinediones, including derivatives of 5-(3,5-Di-tert-butyl-4-hydroxybenzyl)thiazolidine-2,4-dione, have been studied for their antidiabetic and hypolipidemic activities. The structure-activity relationship studies have identified specific moieties that are essential for substantial activity in this class of compounds. For example, Sohda et al. (1982) found that certain thiazolidinediones exhibited favorable properties in terms of activity and toxicity when evaluated with genetically obese and diabetic mice, highlighting the importance of the 5-(4-oxybenzyl) moiety for significant activity (Sohda et al., 1982).
Aldose Reductase Inhibitory Activity
In the quest to identify potent aldose reductase inhibitors, a study by Sever et al. (2021) synthesized and evaluated 5-(arylidene)thiazolidine-2,4-diones for their in vitro inhibitory activities. The study found that these compounds, particularly 5-(2-Hydroxy-3-methylbenzylidene)thiazolidine-2,4-dione, exerted significant inhibitory effects, indicating their potential in managing diabetic complications and other nondiabetic diseases (Sever et al., 2021).
Antimicrobial Activity
Research into the antimicrobial properties of thiazolidinedione derivatives has shown promising results against a range of pathogenic bacteria and fungi. Stana et al. (2014) synthesized new derivatives and found that some exhibited better inhibitory activities than reference drugs against certain Gram-positive and Gram-negative bacterial strains, as well as good antifungal activity (Stana et al., 2014).
Antitumor and Anticancer Activities
The antitumor and anticancer potentials of thiazolidinedione derivatives have also been explored. Rodrigues et al. (2018) studied the cytotoxic and genotoxic activities of benzylidene-2,4-thiazolidinedione derivatives against cancer cell lines, highlighting the selective activity of these compounds against lung carcinoma cells without cytotoxicity to non-tumor cells (Rodrigues et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Wirkmechanismus
Mode of Action
The exact mode of action of NL-1 is currently unknown due to the lack of specific studies on this compound . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like NL-1 . These factors can include pH, temperature, presence of other molecules, and cellular environment.
Eigenschaften
IUPAC Name |
5-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S/c1-17(2,3)11-7-10(8-12(14(11)20)18(4,5)6)9-13-15(21)19-16(22)23-13/h7-8,13,20H,9H2,1-6H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYYSPGKYXWGSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[(3R,4S)-4-(3-Fluoro-4-methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2861713.png)
![N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide](/img/structure/B2861716.png)
![N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide](/img/structure/B2861717.png)
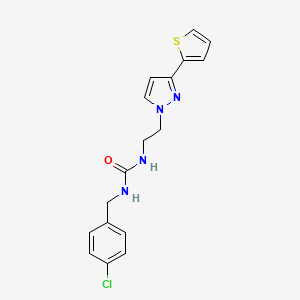
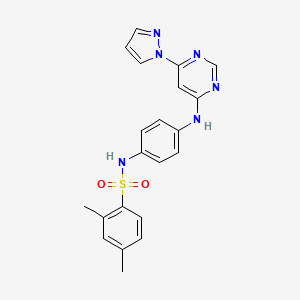
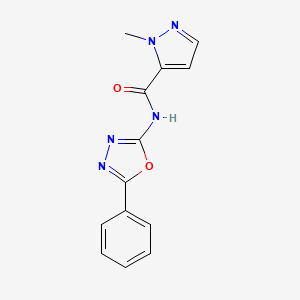
![N-(1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2861724.png)

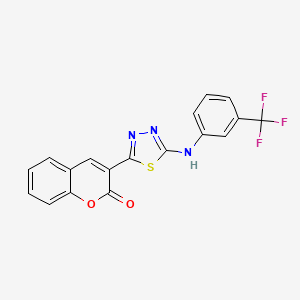


![N-(4-chlorophenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2861730.png)
